GSK-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

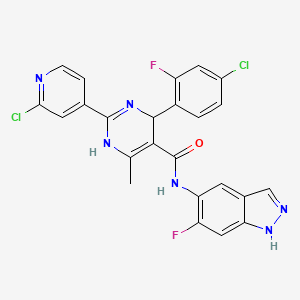

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAHEIPPAPADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GSK-25: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular interactions, cellular effects, and its potential therapeutic applications.

Core Mechanism of Action: Selective ROCK1 Inhibition

This compound is a dihydropyrimidine-based compound that functions as a potent and selective inhibitor of ROCK1.[1] The primary mechanism of action of this compound is its ability to competitively bind to the ATP-binding site of the ROCK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition of ROCK1 activity disrupts the signaling cascade that regulates a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility.[2]

The ROCK1 Signaling Pathway

The RhoA/ROCK1 signaling pathway is a critical regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK1.[3] Activated ROCK1 then phosphorylates a number of downstream substrates, leading to a cascade of cellular events.

The inhibition of ROCK1 by this compound leads to the downstream effects illustrated in the following signaling pathway diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Assay Conditions | Reference |

| ROCK1 | 7 nM | Recombinant human ROCK1 expressed in Sf9 cells. | [1] |

| RSK1 | 398 nM | Kinase activity assay. | [1] |

| p70S6K | 1 µM | Kinase activity assay. | [1] |

| Rat Aorta | 256 nM | Inhibition of smooth muscle contraction. | [1] |

Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isozyme | IC50 | Reference |

| CYP2C9 | 2.5 µM | [1] |

| CYP2D6 | 5.2 µM | [1] |

| CYP3A4 | 2.5 µM | [1] |

Table 3: In Vivo Efficacy of this compound in a Spontaneously Hypertensive Rat (SHR) Model

| Animal Model | Dose (Oral) | Effect on Blood Pressure | Time Point | Reference |

| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg | 25 mmHg drop in blood pressure | 3 hours | [1] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |

| Rat | 49 | 1.8 | [1] |

| Monkey | 19 | 2.2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature describing this compound.

In Vitro ROCK1 Kinase Inhibition Assay

This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against ROCK1 kinase.

Protocol Details:

-

Reagents and Materials:

-

Recombinant human ROCK1 enzyme (expressed in Sf9 insect cells).

-

Specific peptide substrate for ROCK1.

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA).

-

This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Microplates (e.g., 96-well or 384-well).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

A solution of recombinant ROCK1 enzyme is prepared in the assay buffer.

-

Varying concentrations of this compound or vehicle (control) are added to the wells of a microplate.

-

The ROCK1 enzyme solution is then added to the wells containing the compound or vehicle.

-

The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

In Vivo Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines a general procedure for evaluating the antihypertensive effects of a compound in the SHR model.

Protocol Details:

-

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

-

Drug Administration:

-

This compound is formulated for oral administration (p.o.). A common vehicle for oral gavage in rats is a suspension in a vehicle like 0.5% methylcellulose or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

The compound is administered at a specific dose (e.g., 30 mg/kg) via oral gavage.

-

-

Blood Pressure Measurement:

-

Blood pressure is measured at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 3, 4, 6, and 24 hours).

-

A non-invasive tail-cuff method is commonly used for conscious rats. This involves placing the rat in a restrainer and fitting a cuff and a sensor to its tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow, allowing for the measurement of systolic blood pressure.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for each animal at each time point.

-

The results are typically expressed as the mean change in blood pressure ± standard error of the mean (SEM).

-

Statistical analysis is performed to determine the significance of the blood pressure-lowering effect of the compound compared to the vehicle control group.

-

Conclusion

This compound is a potent and selective inhibitor of ROCK1 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of the RhoA/ROCK1 signaling pathway, makes it a valuable tool for research into the physiological and pathological roles of ROCK1. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound and in the broader field of kinase inhibitor drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - figshare - Figshare [figshare.com]

- 3. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GSK-25: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cellular contraction, motility, and morphology.[1] Its discovery as an orally bioavailable dihydropyrimidine derivative has positioned it as a valuable tool for investigating the therapeutic potential of ROCK1 inhibition in cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a comprehensive summary of its quantitative data.

Discovery and Rationale

This compound was developed by GlaxoSmithKline as part of a program aimed at identifying potent and selective small molecule inhibitors of ROCK1 for the potential treatment of cardiovascular diseases.[1] The Rho/ROCK signaling pathway is a critical mediator of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension and other vascular disorders. The therapeutic rationale for developing ROCK inhibitors lies in their potential to induce vasodilation and reduce blood pressure.

The discovery of this compound originated from a dihydropyrimidinone chemical scaffold. Through a focused optimization effort, researchers at GlaxoSmithKline improved the pharmacokinetic profile and metabolic stability of the initial lead compounds, leading to the identification of this compound as a potent, selective, and orally bioavailable ROCK1 inhibitor.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity, selectivity against other kinases, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| ROCK1 | 7 | Recombinant human ROCK1, SPA | [1] |

| Rat Aorta Contraction | 256 | Phenylephrine-induced contraction | [1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK1 | Reference |

| RSK1 | 398 | >56-fold | [1] |

| p70S6K | 1000 | >142-fold | [1] |

| Panel of 31 other kinases | >100-fold selectivity | Not specified | [1] |

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isozyme | IC50 (µM) | Reference |

| CYP2C9 | 2.5 | [1] |

| CYP2D6 | 5.2 | [1] |

| CYP3A4 | 2.5 | [1] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Route of Administration | Reference |

| Rat (Sprague-Dawley) | Oral Bioavailability (%) | 49 | Oral | [1] |

| Rat (Sprague-Dawley) | Half-life (t½) (hours) | 1.8 | Oral | [1] |

| Monkey | Oral Bioavailability (%) | 19 | Oral | [1] |

| Monkey | Half-life (t½) (hours) | 2.2 | Oral | [1] |

Signaling Pathway

This compound exerts its biological effects by inhibiting the Rho-associated kinase (ROCK) signaling pathway. This pathway is a central regulator of the actin cytoskeleton and is involved in a wide range of cellular processes.

Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of this compound.

Pathway Description: The pathway is initiated by the active, GTP-bound form of the small GTPase, RhoA. RhoA-GTP binds to and activates ROCK1. Activated ROCK1 has two major downstream effects that ultimately lead to increased cellular contractility:

-

Actin Filament Stabilization: ROCK1 phosphorylates and activates LIM kinase (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inhibition of cofilin leads to the stabilization of actin filaments and the formation of stress fibers.

-

Increased Myosin Light Chain Phosphorylation: ROCK1 phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain (MLC) phosphatase, leading to the inactivation of the phosphatase. This prevents the dephosphorylation of the myosin light chain (MLC). The resulting increase in phosphorylated MLC (p-MLC) promotes the interaction of myosin with actin, leading to smooth muscle contraction.

This compound, as a direct inhibitor of ROCK1, blocks these downstream signaling events, resulting in vasodilation and a reduction in blood pressure.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the dihydropyrimidine core followed by amide coupling. The general synthetic scheme is as follows:

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Step 1: Synthesis of Ethyl 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate:

-

A mixture of 2-chloropyridine-4-carboxamidine hydrochloride (1.0 eq), 4-chloro-2-fluorobenzaldehyde (1.0 eq), and ethyl acetoacetate (1.1 eq) in ethanol is heated to reflux in the presence of a catalytic amount of hydrochloric acid.

-

The reaction mixture is stirred at reflux for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the dihydropyrimidine product.

-

-

Step 2: Synthesis of 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylic acid:

-

The ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran and water.

-

An excess of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to yield the carboxylic acid intermediate.

-

-

Step 3: Synthesis of this compound (N-(6-fluoro-1H-indazol-5-yl)-4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide):

-

To a solution of the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a base (e.g., diisopropylethylamine, 2.0 eq) are added.

-

After stirring for a few minutes, 6-fluoro-1H-indazol-5-amine (1.0 eq) is added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by preparative HPLC to give this compound.

-

ROCK1 Enzyme Inhibition Assay

The inhibitory activity of this compound against ROCK1 can be determined using a variety of in vitro kinase assay formats. A common method is a scintillation proximity assay (SPA) or a filter-binding assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.

Materials:

-

Recombinant human ROCK1 enzyme

-

Substrate peptide (e.g., a synthetic peptide derived from S6 ribosomal protein)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well microplates

-

Scintillation counter or filter-binding apparatus

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the test compound dilutions to the assay buffer.

-

Add the ROCK1 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate (for filter-binding assay) or add SPA beads (for SPA).

-

Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filters or in the SPA beads using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1. Its favorable oral bioavailability and in vivo efficacy in preclinical models of hypertension make it a valuable research tool for elucidating the role of the ROCK signaling pathway in cardiovascular and other diseases. The detailed information on its synthesis and biological evaluation provided in this guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

The Target of GSK-25: An In-Depth Technical Guide to a Potent ROCK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-25 is a potent, selective, and orally bioavailable small molecule inhibitor.[1][2][3] Extensive in vitro and in vivo studies have identified its primary molecular target as Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1][2] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization.

Primary Target: ROCK1

The primary target of this compound is Rho-associated coiled-coil containing protein kinase 1 (ROCK1) , a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1][4] this compound exhibits high potency against ROCK1, with an IC50 value of 7 nM.[1][2][3] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeleton organization, cell adhesion and motility, smooth muscle contraction, and gene expression.[5][6] By inhibiting ROCK1, this compound can modulate these physiological and pathological processes.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| ROCK1 | 7 nM | Kinase Assay | [1][2][3] |

| Rat Aorta (precontracted) | 256 nM | Organ Bath Assay | [1][2] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 | Fold Selectivity vs. ROCK1 | Reference |

| RSK1 | 398 nM | >56-fold | [1][2][7] |

| p70S6K | 1000 nM (1 µM) | >142-fold | [1][2][7] |

| Panel of 31 other kinases | >100-fold selectivity | Kinase Panel Screen | [1][2] |

Table 3: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isozyme | IC50 | Reference |

| CYP2C9 | 2.5 µM | [1] |

| CYP2D6 | 5.2 µM | [1] |

| CYP3A4 | 2.5 µM | [1] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Time Point | Reference |

| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (p.o.) | 25 mmHg drop in blood pressure | 3 hours | [1][2] |

Table 5: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability | Half-life | Reference |

| Male Sprague-Dawley Rat | 49% | 1.8 hours | [1] |

| Monkey | 19% | 2.2 hours | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK1 signaling pathway. The following diagram illustrates the canonical RhoA/ROCK1 pathway and the point of inhibition by this compound.

Caption: The RhoA/ROCK1 signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experiments. Detailed methodologies for representative assays are provided below.

ROCK1 Kinase Inhibition Assay Protocol

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against ROCK1. A common method is the ADP-Glo™ Kinase Assay.[5]

-

Preparation of Reagents:

-

Prepare a 2X kinase reaction buffer containing the desired concentrations of ROCK1 enzyme and its substrate (e.g., S6K peptide).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase buffer.

-

Prepare a 2X ATP solution in the kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the 2X ROCK1 enzyme/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Assay):

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Antihypertensive Activity Protocol (Spontaneously Hypertensive Rat Model)

This protocol outlines the procedure to evaluate the effect of this compound on blood pressure in a preclinical model of hypertension.

-

Animal Model:

-

Use adult male Spontaneously Hypertensive Rats (SHRs).

-

Acclimatize the animals to the housing conditions and handling for at least one week before the experiment.

-

-

Blood Pressure Measurement:

-

Implant telemetry devices for continuous and conscious blood pressure monitoring, or use the tail-cuff method for non-invasive measurements.

-

Record baseline blood pressure and heart rate for a sufficient period before drug administration.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose).

-

Administer a single dose of this compound (e.g., 30 mg/kg) or vehicle to the rats.

-

-

Data Collection:

-

Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate for several hours post-dosing (e.g., up to 24 hours).

-

-

Data Analysis:

-

Calculate the change in blood pressure from the pre-dose baseline for each animal at various time points.

-

Compare the blood pressure changes in the this compound-treated group with the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

-

Determine the time to maximum effect (Tmax) and the duration of action.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.

Caption: A generalized experimental workflow for kinase inhibitor discovery.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1. Its ability to modulate the RhoA/ROCK1 signaling pathway has been demonstrated through a series of in vitro and in vivo experiments. The quantitative data on its potency, selectivity, and efficacy provide a solid foundation for its use as a research tool to investigate the physiological and pathological roles of ROCK1. This technical guide summarizes the critical information for researchers and professionals working in the field of kinase inhibitors and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. RhoA/ROCK/GSK3β Signaling: A Keystone in Understanding Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | ROCK | mTOR | S6 Kinase | TargetMol [targetmol.com]

The ROCK1 Signaling Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway Targeted by GSK-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "this compound signaling pathway" does not refer to a recognized biological cascade, the small molecule this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[1] This technical guide provides an in-depth overview of the ROCK1 signaling pathway, the direct target of this compound. Understanding this pathway is crucial for researchers in various fields, including cell biology, oncology, and cardiovascular research, who are interested in the cellular processes regulated by ROCK1 and the therapeutic potential of its inhibitors.

ROCK1 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, motility, and apoptosis.[2][3] It is a major downstream effector of the small GTPase RhoA.[4] Dysregulation of the ROCK1 signaling pathway has been implicated in numerous diseases, including cancer, hypertension, and neurodegenerative disorders.

This guide will detail the core components of the ROCK1 signaling pathway, present quantitative data on protein interactions and inhibitor activity, provide detailed experimental protocols for studying the pathway, and visualize the key mechanisms through diagrams.

Core Signaling Pathway

The ROCK1 signaling pathway is primarily activated by the small GTPase RhoA. The pathway can be broadly divided into upstream activation, kinase activity, and downstream cellular effects.

Upstream Activation of ROCK1

ROCK1 is maintained in an autoinhibited state through an intramolecular interaction between its C-terminal region and its N-terminal kinase domain.[2][3] Activation of ROCK1 can occur through several mechanisms:

-

Binding of GTP-bound RhoA: The canonical activation of ROCK1 occurs when active, GTP-bound RhoA binds to the Rho-binding domain (RBD) of ROCK1. This interaction disrupts the autoinhibitory fold, leading to the activation of the kinase domain.[2][5][6]

-

Caspase-3-mediated cleavage: During apoptosis, caspase-3 can cleave ROCK1 at a specific site in its C-terminus, removing the autoinhibitory domain and leading to constitutive activation of the kinase.[2][3][5]

-

Other regulators: Other small G-proteins, such as Gem and Rad, have been shown to bind to and inhibit ROCK1 function, although the precise mechanisms are still under investigation.[4]

Downstream Substrates and Cellular Functions

Once activated, ROCK1 phosphorylates a variety of downstream substrates, leading to a cascade of cellular events. The consensus phosphorylation sequence for ROCK1 is R/KXS/T or R/KXXS/T.[7] Key substrates and their functions include:

-

Myosin Light Chain (MLC) and Myosin Phosphatase Targeting Subunit 1 (MYPT1): ROCK1 increases myosin II activity through two main mechanisms. It directly phosphorylates the myosin light chain (MLC), promoting actomyosin contractility.[4][8][9] It also phosphorylates and inactivates the myosin phosphatase targeting subunit 1 (MYPT1), which is a regulatory subunit of myosin light chain phosphatase (MLCP).[2][8][9] This inactivation prevents the dephosphorylation of MLC, further enhancing contractility.

-

LIM kinases (LIMK1 and LIMK2): ROCK1 phosphorylates and activates LIM kinases.[4][5][7] Activated LIMKs then phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.[4][5]

-

Ezrin-Radixin-Moesin (ERM) proteins: ROCK1 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane. This phosphorylation is important for cell adhesion and membrane dynamics.[7]

-

Other Substrates: ROCK1 has been shown to phosphorylate over 15 different substrates, including cardiac troponin and adducin, regulating a wide array of cellular processes such as cell migration, proliferation, and apoptosis.[4][7]

Quantitative Data

The following tables summarize key quantitative data related to the ROCK1 signaling pathway and the inhibitor this compound.

Table 1: Inhibitor Activity of this compound

| Target | IC50 | Reference |

| ROCK1 | 7 nM | [1] |

| RSK1 | 398 nM | [1] |

| p70S6K | 1 µM | [1] |

| CYP2C9 | 2.5 µM | [1] |

| CYP2D6 | 5.2 µM | [1] |

| CYP3A4 | 2.5 µM | [1] |

Table 2: Key Phosphorylation Sites in the ROCK1 Pathway

| Protein | Phosphorylation Site | Kinase | Function | Reference |

| ROCK1 | Ser1333 | Autophosphorylation | Activation status marker | [2] |

| MYPT1 | Thr697, Ser854, Thr855 | ROCK1 | Inhibition of MLCP activity | [2] |

| LIMK1 | Thr508 | ROCK1 | Activation | [5][7] |

| LIMK2 | Thr505 | ROCK1 | Activation | [5][7] |

| Cofilin | Ser3 | LIMK1/2 | Inactivation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ROCK1 signaling pathway.

Protocol 1: In Vitro Kinase Assay for ROCK1 Activity

This protocol is adapted from commercially available kinase assay kits.[10]

Objective: To measure the kinase activity of purified ROCK1 and to assess the inhibitory effect of compounds like this compound.

Materials:

-

Purified active ROCK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from MYPT1)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system

-

This compound or other inhibitors

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or plate reader

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the substrate (e.g., 0.2 mg/mL MBP), and the ROCK1 enzyme (e.g., 10 ng).

-

To test inhibitors, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 10-100 µM) or cold ATP if using a non-radioactive method.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution provided in a commercial kit.

-

For the radioactive method, wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's instructions for signal detection (e.g., luminescence).

-

Calculate the kinase activity and the IC50 value for the inhibitor.

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

This protocol allows for the assessment of ROCK1 activity in cell lysates by measuring the phosphorylation of its downstream substrates.

Objective: To determine the effect of stimuli or inhibitors on the phosphorylation of ROCK1 substrates such as MYPT1 and MLC in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-MYPT1 (Thr696), phospho-MLC2 (Ser19), total MYPT1, and total MLC2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and Western blotting apparatus

Procedure:

-

Culture cells to the desired confluency and treat them with stimuli (e.g., LPA) or inhibitors (e.g., this compound) for the appropriate time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein or use a loading control like GAPDH or β-actin.

Visualizations

The following diagrams were created using the DOT language to illustrate the ROCK1 signaling pathway and a typical experimental workflow.

Caption: The ROCK1 signaling pathway.

Caption: Western blot experimental workflow.

Conclusion

The ROCK1 signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is implicated in a variety of diseases. The small molecule inhibitor this compound provides a valuable tool for dissecting the roles of ROCK1 in these processes. This technical guide has provided a comprehensive overview of the ROCK1 pathway, including its activation, downstream effectors, and associated quantitative data. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers aiming to investigate this important signaling cascade and the effects of its modulation. Further research into the intricacies of the ROCK1 pathway will undoubtedly uncover new therapeutic opportunities for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK1 - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Reactome | ROCK activation by RHO [reactome.org]

- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]

- 9. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

In Vitro Activity of GSK-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information is compiled from publicly available data and is intended to serve as a resource for researchers in the fields of pharmacology, drug discovery, and cardiovascular research.

Core Data Presentation

The in vitro inhibitory activity of this compound has been characterized against its primary target, ROCK1, as well as other kinases and cytochrome P450 enzymes. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: this compound Kinase Inhibitory Activity

| Target | IC50 (nM) | Selectivity vs. ROCK1 |

| ROCK1 | 7 | - |

| RSK1 | 398 | >56-fold |

| p70S6K | 1000 | >142-fold |

| Panel of 31 other kinases | - | >100-fold |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Cytochrome P450 (CYP) Inhibition

| CYP Isozyme | IC50 (µM) |

| CYP2C9 | 2.5 |

| CYP2D6 | 5.2 |

| CYP3A4 | 2.5 |

Table 3: this compound Functional Antagonism in Isolated Tissue

| Assay | IC50 (nM) |

| Rat Aorta Contractility | 256 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the in vitro characterization of this compound. While the precise protocols from the original characterization studies may have minor variations, these methods reflect standard practices in the field for assessing ROCK1 inhibitors.

ROCK1 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of ROCK1.

Materials:

-

Recombinant human ROCK1 enzyme

-

Peptide substrate (e.g., a synthetic peptide containing a ROCK1 phosphorylation motif, such as from the S6K substrate)[1]

-

Adenosine triphosphate (ATP), [γ-³³P]-ATP or a suitable non-radioactive ATP detection system

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

This compound or other test compounds

-

96-well or 384-well assay plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the ROCK1 enzyme, the peptide substrate, and the test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³³P]-ATP for radiometric detection).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection:

-

Radiometric Assay: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescent Assay (e.g., ADP-Glo™): After incubation, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Rat Aorta Contractility Assay

This ex vivo assay assesses the ability of a compound to relax pre-contracted vascular smooth muscle, a functional measure of ROCK inhibition.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

A contractile agonist (e.g., Phenylephrine)

-

This compound or other test compounds

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of approximately 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface.

-

Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, with periodic washing with fresh Krebs-Henseleit solution.

-

Contraction: Induce a sustained contraction by adding a contractile agonist, such as phenylephrine (e.g., 1 µM), to the organ bath.

-

Inhibitor Addition: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

ROCK Signaling Pathway and Point of Inhibition by this compound

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and smooth muscle contraction. This compound exerts its effects by directly inhibiting the kinase activity of ROCK1.

Caption: The RhoA/ROCK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of a ROCK Inhibitor

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel ROCK inhibitor like this compound.

Caption: A logical workflow for the in vitro characterization of a ROCK inhibitor.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GSK-25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information presented is collated from preclinical studies and is intended to support further research and development of this compound.

Core Pharmacokinetic Profile

This compound has demonstrated promising oral bioavailability and a moderate half-life in preclinical animal models, suggesting its potential for oral administration. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Species | Value |

| Oral Bioavailability | Male Sprague-Dawley Rat | 49%[1] |

| Monkey | 19%[1] | |

| Half-life (t½) | Rat | 1.8 hours[1] |

| Monkey | 2.2 hours[1] |

Core Pharmacodynamic Profile

This compound is a highly potent inhibitor of ROCK1 with good selectivity against a range of other kinases. Its in vitro and in vivo pharmacodynamic effects are detailed below.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against ROCK1 and a panel of other kinases. The compound shows strong and selective inhibition of ROCK1.

| Target | IC50 |

| ROCK1 | 7 nM[1] |

| RSK1 | 398 nM[1] |

| p70S6K | 1 µM[1] |

| Panel of 31 other kinases | >100-fold selectivity[1] |

This compound also demonstrated inhibitory activity against Cytochrome P450 enzymes at micromolar concentrations.

| CYP Isozyme | IC50 |

| CYP2C9 | 2.5 µM[1] |

| CYP2D6 | 5.2 µM[1] |

| CYP3A4 | 2.5 µM[1] |

In Vivo Pharmacodynamics

The in vivo efficacy of this compound was evaluated in a spontaneously hypertensive rat (SHR) model, a common model for studying hypertension.

| Model | Dose | Effect | Timepoint |

| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg (p.o.) | 25 mmHg drop in blood pressure[1] | 3 hours[1] |

Signaling Pathway and Experimental Workflow

ROCK1 Signaling Pathway

This compound exerts its effect by inhibiting the ROCK1 signaling pathway. ROCK1 is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating cellular functions such as smooth muscle contraction and actin cytoskeleton organization. Inhibition of ROCK1 by this compound leads to a reduction in the phosphorylation of downstream targets, resulting in vasodilation and a decrease in blood pressure.

Experimental Workflow for In Vivo Blood Pressure Study

The following diagram outlines the typical workflow for evaluating the effect of an orally administered compound like this compound on blood pressure in a spontaneously hypertensive rat model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following methodologies are based on standard practices for the assays cited.

In Vitro ROCK1 Kinase Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the ROCK1 enzyme.

-

Principle: A common method is a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation of a substrate by ROCK1.

-

Procedure:

-

Recombinant ROCK1 enzyme is incubated with a specific substrate (e.g., a peptide derived from a known ROCK1 substrate) and ATP in a kinase assay buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A reagent, such as Kinase-Glo®, is added to stop the kinase reaction and measure the remaining ATP via a luciferase-driven reaction that produces light.

-

The luminescence is measured using a plate reader, and the signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Pharmacokinetic Study in Rats and Monkeys

-

Objective: To determine the oral bioavailability and half-life of this compound.

-

Procedure:

-

Animal Models: Male Sprague-Dawley rats and monkeys are used. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV) Group: A cohort of animals receives this compound intravenously to determine the plasma concentration-time profile for 100% bioavailability.

-

Oral (PO) Group: Another cohort receives this compound orally via gavage.

-

-

Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in monkeys) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Data Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC) for both IV and PO administration, and terminal half-life (t½), are calculated using pharmacokinetic modeling software. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

In Vivo Blood Pressure Study in Spontaneously Hypertensive Rats (SHR)

-

Objective: To evaluate the in vivo pharmacodynamic effect of this compound on blood pressure.

-

Procedure:

-

Animal Model: Adult spontaneously hypertensive rats (SHRs) are used as a model of essential hypertension.

-

Blood Pressure Measurement: Blood pressure is measured using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

-

Baseline Measurement: Baseline blood pressure is recorded for each animal before treatment.

-

Dosing: Animals are administered a single oral dose of this compound (e.g., 30 mg/kg) or a vehicle control.

-

Post-dose Monitoring: Blood pressure is monitored at various time points after dosing, with a key measurement at the expected time of maximum effect (e.g., 3 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for both the this compound treated group and the vehicle control group. The statistical significance of the blood pressure reduction is determined.

-

References

GSK-25: An In-Depth Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK-25, a potent and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway and experimental workflows.

Executive Summary

This compound is a highly selective inhibitor of ROCK1, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its potent inhibitory activity against ROCK1, coupled with a favorable selectivity profile against a broad range of other kinases and cytochrome P450 enzymes, makes it a valuable tool for studying ROCK1 signaling and a potential starting point for therapeutic development. This guide offers a detailed examination of its biochemical profile to support further research and drug development efforts.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against its primary target, ROCK1, as well as a range of off-target kinases and cytochrome P450 (CYP) enzymes. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Kinase Inhibition Profile

This compound demonstrates potent inhibition of ROCK1 with an IC50 value in the low nanomolar range.[1] It exhibits significantly lower potency against other kinases, indicating a high degree of selectivity.

Table 1: IC50 values of this compound against key kinases

| Target Kinase | IC50 (nM) |

| ROCK1 | 7 |

| RSK1 | 398 |

| p70S6K | 1000 |

Data sourced from multiple publicly available databases.

While the specific composition of the 31-kinase panel against which this compound was originally tested is not publicly detailed, the >100-fold selectivity mentioned in initial reports is substantiated by the data above. For illustrative purposes, the selectivity panel of a related GSK ROCK inhibitor, GSK269962A, which also demonstrates high selectivity, is presented below as a representative example of a broader kinase screen.

Table 2: Representative Selectivity Panel for a GSK ROCK Inhibitor (GSK269962A)

| Kinase | % Inhibition @ 1 µM |

| ROCK1 | >95% |

| ROCK2 | >95% |

| PRK2 | <30% |

| MSK1 | <10% |

| PKA | <10% |

| CAMKII | <10% |

| ... (and other serine/threonine kinases) | <30% |

This table is illustrative and based on data for a structurally related GSK ROCK inhibitor, GSK269962A, to represent a typical selectivity screen.[2][3]

Cytochrome P450 Inhibition Profile

This compound has been profiled for its potential to inhibit major cytochrome P450 enzymes, which are critical for drug metabolism. The IC50 values indicate micromolar-level inhibition, suggesting a lower potential for drug-drug interactions mediated by these enzymes compared to its potent on-target activity.[1]

Table 3: IC50 values of this compound against Cytochrome P450 Isoforms

| CYP Isoform | IC50 (µM) |

| CYP2C9 | 2.5 |

| CYP2D6 | 5.2 |

| CYP3A4 | 2.5 |

Data sourced from multiple publicly available databases.[1]

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK1 signaling pathway. ROCK1 is a key downstream effector of the small GTPase RhoA. The pathway plays a central role in regulating cell shape, motility, and contraction through its influence on the actin cytoskeleton.

Caption: The ROCK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound. These protocols are based on standard industry practices and published methodologies for similar compounds.

Kinase Inhibition Assay

This protocol describes a typical in vitro biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.

Caption: A generalized workflow for a kinase inhibition assay.

Detailed Methodology:

-

Compound Preparation: A 10 mM stock solution of this compound in 100% DMSO is prepared. A 10-point, 3-fold serial dilution is then performed in a 384-well plate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Kinase Solution: Recombinant human ROCK1 is diluted in assay buffer to a final concentration of 2-5 nM.

-

Substrate/ATP Solution: A substrate peptide (e.g., a derivative of S6K) and ATP are diluted in assay buffer. The final ATP concentration is typically at or near the Km for the kinase.

-

-

Assay Procedure:

-

To the wells of a 384-well plate, add 5 µL of the diluted this compound or DMSO (for controls).

-

Add 5 µL of the diluted kinase solution to all wells.

-

Incubate for 20 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Terminate the reaction and detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).

-

Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The data is normalized relative to high (no enzyme) and low (DMSO vehicle) controls.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cytochrome P450 Inhibition Assay

This protocol outlines a common method to assess the inhibitory potential of a compound against various CYP450 isoforms using human liver microsomes and LC-MS/MS analysis.[4][5][6][7]

Detailed Methodology:

-

Compound and Reagent Preparation:

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.1 to 100 µM).

-

Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.

-

CYP-Specific Substrates: Prepare stock solutions of probe substrates for each isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4) at concentrations near their Km.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, pre-incubate this compound or a known inhibitor (positive control) with HLM and the CYP-specific substrate in phosphate buffer for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for 10-30 minutes at 37°C with shaking. The incubation time is optimized to ensure linear metabolite formation.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Monitor the specific parent-to-product ion transitions for the metabolite and the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable nonlinear regression model.

-

Conclusion

This compound is a potent and highly selective inhibitor of ROCK1. The quantitative data presented in this guide demonstrate its strong affinity for its primary target and significantly weaker interactions with other kinases and cytochrome P450 enzymes. The detailed experimental protocols and pathway visualizations provide a robust framework for researchers utilizing this compound in their studies. This comprehensive selectivity profile underscores the utility of this compound as a precise pharmacological tool for investigating the biological roles of ROCK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]

In-depth Technical Guide: GSK-25 Patent Landscape and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent information and core scientific data related to GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The information is compiled from publicly available patent filings and key scientific publications, presenting a detailed resource for researchers and professionals in the field of drug development.

Core Patent Information

The primary invention covering this compound and related dihydropyrimidine compounds appears to be detailed in the international patent application WO2006/069363 A1 .

Key Patent Details:

| Feature | Description |

| Patent Publication No. | WO2006/069363 A1 |

| Publication Date | June 29, 2006 |

| Applicant | GlaxoSmithKline LLC |

| Inventors | Sehon, Christopher, A., et al. |

| Title | DIHYDRO-PYRIMIDINE DERIVATIVES AS INHIBITORS OF THE ENZYME RHO KINASE |

The patent discloses a series of dihydropyrimidine derivatives as inhibitors of Rho kinase (ROCK) and their potential use in treating a variety of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The core chemical scaffold of these compounds is a dihydropyrimidine ring with various substitutions.

While the patent application does not explicitly name "this compound," it provides numerous examples of synthesized compounds. A thorough analysis of the exemplified structures is required to confirm the exact correspondence with the chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the primary scientific literature.

Table 1: In Vitro Potency and Selectivity of this compound [1]

| Target | IC50 (nM) |

| ROCK1 | 7 |

| RSK1 | 398 |

| p70S6K | 1000 |

| Panel of 31 other kinases | >100-fold selectivity |

Table 2: In Vitro and In Vivo Pharmacological Profile of this compound [1]

| Parameter | Value |

| Rat Aorta IC50 | 256 nM |

| In Vivo Efficacy (SHR model) | 25 mmHg drop in blood pressure at 30 mg/kg (p.o.) |

Table 3: Cytochrome P450 Inhibition Profile of this compound [1]

| CYP Isoform | IC50 (µM) |

| CYP2C9 | 2.5 |

| CYP2D6 | 5.2 |

| CYP3A4 | 2.5 |

Experimental Protocols

Synthesis of Dihydropyrimidine ROCK1 Inhibitors (General Procedure)

The synthesis of the dihydropyrimidine core of this compound and related analogs generally follows a multi-step synthetic route. A representative, though not specific to this compound, procedure is outlined below. For the exact synthesis of this compound, consultation of the supplementary information of the Sehon et al. (2008) publication is recommended.

Experimental Workflow for Dihydropyrimidine Synthesis

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-25, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and its related dihydropyrimidine analogs. This document details their chemical structures, biological activities, mechanisms of action, and relevant experimental protocols, offering a valuable resource for researchers in cardiovascular disease, oncology, and other fields where ROCK signaling plays a crucial role.

Core Compound: this compound

This compound is a potent, selective, and orally bioavailable ROCK1 inhibitor with an IC50 of 7 nM.[1][2] It demonstrates good selectivity over a panel of 31 other kinases (greater than 100-fold) and also shows selectivity against RSK1 (IC50 = 398 nM) and p70S6K (IC50 = 1 µM).[1][2][3]

Chemical Name: 4-(4-chloro-2-fluorophenyl)-2-(2-chloro-4-pyridinyl)-N-(6-fluoro-1H-indazol-5-yl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxamide[4]

Quantitative Biological Data

The biological activity and pharmacokinetic properties of this compound are summarized in the tables below.

| Parameter | Value | Assay/Species | Reference |

| ROCK1 IC50 | 7 nM | Recombinant Human | [1][2] |

| RSK1 IC50 | 398 nM | [1][2][3] | |

| p70S6K IC50 | 1 µM | [1][2][3] | |

| Rat Aorta EC50 | 256 nM | Pre-contracted rat aortic rings | |

| CYP2C9 IC50 | 2.5 µM | Human Liver Microsomes | [1][2] |

| CYP2D6 IC50 | 5.2 µM | Human Liver Microsomes | [1][2] |

| CYP3A4 IC50 | 2.5 µM | Human Liver Microsomes | [1][2] |

| Pharmacokinetic Parameter | Value | Species | Reference |

| Oral Bioavailability | 49% | Male Sprague-Dawley Rat | [1] |

| Oral Bioavailability | 19% | Monkey | [1] |

| Half-life (t1/2) | 1.8 hours | Rat | [1] |

| Half-life (t1/2) | 2.2 hours | Monkey | [1] |

| In Vivo Efficacy | 25 mmHg drop in blood pressure | Spontaneously Hypertensive Rat (SHR) at 30 mg/kg (p.o.) | [1][2] |

Related Compounds and Analogs

The dihydropyrimidine scaffold is a key feature of this compound and other related ROCK inhibitors. Structure-activity relationship (SAR) studies on this class of compounds have focused on optimizing potency, selectivity, and pharmacokinetic properties.[5][6][7] Another related compound from GSK, GSK269962A, is also a potent ROCK inhibitor with IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2.[8][9] It has demonstrated anti-inflammatory and vasodilatory activities.[8]

| Compound | ROCK1 IC50 | ROCK2 IC50 | Key Features | Reference |

| This compound | 7 nM | - | Dihydropyrimidine core | [1][2] |

| GSK269962A | 1.6 nM | 4 nM | Potent dual ROCK1/2 inhibitor | [8][9] |

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their effects by inhibiting the kinase activity of ROCK1. ROCK1 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[10] The RhoA/ROCK1 signaling pathway is integral to a multitude of cellular processes.

The binding of this compound to the ATP-binding pocket of ROCK1 prevents the phosphorylation of its downstream substrates.[11] This inhibition disrupts the signaling cascade that regulates actin-myosin contractility, cell adhesion, and motility.

ROCK1 Signaling Pathway

The following diagram illustrates the central role of ROCK1 in cellular signaling and the point of intervention for inhibitors like this compound.

Caption: ROCK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

ROCK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays.[12][13][14]

Objective: To determine the in vitro potency of a compound against ROCK1 kinase.

Materials:

-

Recombinant human ROCK1 enzyme

-

Kinase substrate (e.g., S6K substrate peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (serially diluted)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Buffer.

-

Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of ROCK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (LC-MS/MS-based)

This protocol outlines a common method for assessing the potential of a compound to inhibit major CYP450 isoforms.[15][16][17]

Objective: To determine the IC50 values of a test compound against various CYP450 isoforms.

Materials:

-

Human liver microsomes (HLMs)

-

CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound (serially diluted)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, pre-incubate the test compound, HLMs, and phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubate at 37°C for a specified time (e.g., 10-60 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC50 value.

In Vivo Hypertension Model (Spontaneously Hypertensive Rat - SHR)

This protocol describes a standard method for evaluating the antihypertensive effects of a compound in a relevant animal model.[10]

Objective: To assess the in vivo efficacy of a test compound in reducing blood pressure.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

Test compound formulated for oral administration

-

Vehicle control

-

Telemetry system for continuous blood pressure monitoring (implantable transmitter) or tail-cuff method.

Procedure (using Telemetry):

-

Surgically implant telemetry transmitters into the abdominal aorta of the SHR rats.[1][18]

-

Allow the animals to recover from surgery.

-

Record baseline blood pressure and heart rate for a defined period.

-

Administer the test compound or vehicle to the rats via oral gavage.

-

Continuously monitor blood pressure and heart rate for several hours post-dosing.

-

Analyze the data to determine the change in blood pressure from baseline at different time points.

Ex Vivo Rat Aorta Relaxation Assay

This protocol is used to assess the vasodilatory effects of a compound on isolated arterial tissue.

Objective: To determine the potency of a compound in inducing relaxation of pre-contracted aortic rings.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Krebs-Ringer bicarbonate solution

-

Phenylephrine (or other vasoconstrictor)

-

Test compound (serially diluted)

-

Organ bath system with force transducers

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm).

-

Mount the aortic rings in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine (e.g., 1 µM).[4][19][20]

-

Once a plateau in contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value.

Synthesis of Dihydropyrimidine Core

The synthesis of dihydropyrimidine-based ROCK inhibitors like this compound typically involves a multi-component reaction, often a variation of the Biginelli reaction.[21]

General Synthetic Scheme:

Caption: General Biginelli-type reaction for dihydropyrimidine synthesis.

This guide provides a foundational understanding of this compound and its analogs for researchers and drug development professionals. Further exploration of the cited literature is recommended for more in-depth information on specific aspects of these compounds and their applications.

References

- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carnabio.com [carnabio.com]

- 3. ulab360.com [ulab360.com]

- 4. Fast kinetics of fundamental aortic contraction to phenylephrine compared to KCl only in male prepubertal and adult rats [scielo.org.mx]

- 5. Potent, selective and orally bioavailable dihydropyrimidine inhibitors of Rho kinase (ROCK1) as potential therapeutic agents for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. Item - Potent, Selective and Orally Bioavailable Dihydropyrimidine Inhibitors of Rho Kinase (ROCK1) as Potential Therapeutic Agents for Cardiovascular Diseases - figshare - Figshare [figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Gsk-269962A | C29H30N8O5 | CID 16095342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 15. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. waters.com [waters.com]

- 17. enamine.net [enamine.net]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-century.us [e-century.us]

- 21. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Targets of GSK-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-25 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of the actin cytoskeleton involved in various cellular processes, including cell adhesion, migration, and contraction. Due to its role in these fundamental pathways, ROCK1 is a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a consolidated overview of the available target identification data for this compound, details established methodologies for such studies, and visualizes the associated cellular signaling and experimental workflows.

Quantitative Target Profile of this compound

Publicly available data on the comprehensive target profile of this compound is limited. The primary target is well-established as ROCK1. Kinase screening assays have provided some quantitative data on its selectivity.

| Target | IC50 (nM) | Notes |

| ROCK1 | 7 | Primary target of this compound. |

| RSK1 | 398 | Over 50-fold less potent than against ROCK1. |

| p70S6K | 1000 | Significantly lower potency compared to ROCK1. |

This table summarizes the publicly available IC50 data for this compound against various kinases.

Experimental Protocols for Target Identification

While specific protocols for this compound are not published, the following are standard and robust methodologies employed for identifying the cellular targets of small molecule inhibitors like this compound.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This technique is a cornerstone for identifying direct binding partners of a small molecule from a complex biological sample.

a. Probe Synthesis:

-

This compound is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without significantly compromising its binding affinity for the target protein. A control molecule, often an inactive analog, is similarly modified.

b. Affinity Resin Preparation:

-